molecular formula C7H6BrN3 B13717772 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13717772
M. Wt: 212.05 g/mol
InChI Key: VTYXEXDSBCDDSD-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a high-value synthetic intermediate designed for advanced medicinal chemistry and drug discovery applications. The triazolopyridine scaffold is a recognized pharmacophore in the development of novel therapeutic agents, with documented applications in creating compounds that exhibit anticancer activity . Specifically, derivatives of this privileged structure have been shown to act as potent inhibitors of kinase enzymes, such as the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . The bromo substituent at the 7-position provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), allowing researchers to efficiently build diverse chemical libraries around this core structure. The methyl group at the 5-position can influence the compound's electronic properties and metabolic stability, making it a crucial feature for optimizing drug-like characteristics. This compound is an essential building block for researchers working in areas including kinase inhibitor development, heterocyclic chemistry, and the synthesis of potential agents for proliferative diseases . It is supplied with detailed analytical data to ensure purity and identity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)3-7-9-4-10-11(5)7/h2-4H,1H3

InChI Key

VTYXEXDSBCDDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NC=NN12)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed to prepare 7-Bromo-5-methyl-triazolo[1,5-a]pyridine, focusing on efficiency, environmental friendliness, and scalability.

Microwave-Assisted Synthesis via Enaminonitriles and Benzohydrazides
  • Method : The reaction of enaminonitriles with benzohydrazides under microwave irradiation.
  • Mechanism : This catalyst-free and additive-free process proceeds through transamidation, nucleophilic addition to the nitrile group, and subsequent cyclization to form the fused triazolopyridine ring.
  • Advantages : Rapid reaction times, high yields, and eco-friendly conditions due to the absence of catalysts and additives.
  • Industrial Relevance : Microwave irradiation offers scalability and energy efficiency, suitable for large-scale synthesis.
Oxidative Cyclization of N-(2-pyridyl)amidines
  • Method : Oxidative cyclization using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2), or environmentally friendlier oxidizers like (bis(trifluoroacetoxy)iodo)benzene (PIFA) and iodine/potassium iodide (I2/KI).
  • Mechanism : The oxidant facilitates intramolecular cyclization to form the triazolopyridine core.
  • Advantages : Versatility in oxidant choice allows tuning of reaction conditions for yield and environmental impact.
  • Industrial Relevance : Use of green oxidants aligns with sustainable chemistry practices.
Related Patent Methodologies
  • Patents describe processes for preparing related bromo-substituted triazolopyridines involving intermediates such as 5-bromo-3,4-dimethylpyridin-2-amine and employing reagents like zinc bromide, nickel catalysts, and phosphine ligands to facilitate coupling and cyclization steps.
  • These methods highlight advanced organometallic catalysis and ligand design to optimize yields and selectivity.

Chemical Reactions and Reagents

Reaction Type Common Reagents/Conditions Notes
Oxidation NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI Facilitates cyclization or functional group transformation
Reduction Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) Used for modifying functional groups post-synthesis
Nucleophilic Substitution Amines, Thiols, Alkoxides Substitution of bromine atom to generate derivatives

These reactions enable structural diversification of the compound for further biological or material applications.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Industrial Applicability
Microwave-Assisted Enaminonitrile Route Enaminonitriles, Benzohydrazides, Microwave Catalyst-free, rapid, eco-friendly Requires microwave equipment High (scalable and efficient)
Oxidative Cyclization NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI Versatile oxidants, green options Some oxidants toxic (Pb(OAc)4) Moderate to high (depends on oxidant)
Organometallic Catalysis (Patent) Zinc bromide, Nickel catalysts, Phosphine ligands High selectivity, advanced methods Complex reagents, cost Emerging (requires optimization)

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives of the compound.

Comparison with Similar Compounds

Structural Analogs

The following table compares 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine with structurally related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activity Reference ID
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine Triazolo-pyridine Br (C7) 198.02 Not reported Antibacterial screening
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo-pyridine Br (C5), NH₂ (C2) 213.03 Not reported Early-stage drug discovery
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo-pyrimidine Cl (C7), CH₃ (C5) 168.58 Not reported Herbicide intermediate
N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-N7-(4-bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine Triazolo-pyrimidine CH₃ (C5), Br-Ph (C7) ~520 (estimated) 182–184 Antifungal/antibacterial agents

Key Observations :

  • Core Structure : Triazolo-pyridines (e.g., target compound) vs. triazolo-pyrimidines (e.g., H14 in ) differ in ring size, affecting π-π stacking and hydrogen-bonding capabilities .
  • Substituent Effects: Bromine at C7 enhances electrophilicity, while methyl at C5 improves lipophilicity.
Physicochemical Properties
  • Solubility: The methyl group in this compound enhances lipid solubility compared to non-methylated analogs (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridine) .
  • Thermal Stability: Methyl-substituted triazolo-pyridines (e.g., H11 in , mp 159–160°C) exhibit higher melting points than non-methylated derivatives due to improved crystal packing .

Biological Activity

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine ring system. Its unique structural features contribute to its diverse biological activities, making it a subject of significant interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN3, with a molecular weight of approximately 212.05 g/mol. The compound features a bromine atom at the 7-position and a methyl group at the 5-position of the triazole ring. This configuration enhances its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains without affecting host cell viability. This selectivity is crucial for developing new antibiotics targeting specific pathogens.

Microorganism Activity Concentration (μg/mL)
Chlamydia trachomatisInhibitoryNot specified
Neisseria meningitidisModerate64
Haemophilus influenzaeModerate32

Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in modulating drug metabolism and enhancing therapeutic efficacy in various treatments. The ability to interact with these enzymes positions it as a candidate for further research in drug development.

Anticancer Potential

Emerging studies have indicated that compounds similar to this compound may possess anticancer properties. The structural features allow for interactions with proteins involved in cancer progression and cell cycle regulation. Further investigation is needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

A study focused on synthesizing analogs of this compound to evaluate their biological activities. The results showed that modifications to the triazole and pyridine rings significantly affected their antimicrobial efficacy and enzyme inhibition capabilities.

Toxicity Assessment

Toxicity evaluations demonstrated that while the compound exhibits promising biological activities, it also presents mild toxicity towards mammalian cell lines. Importantly, these compounds were found to be non-mutagenic in assays involving Drosophila melanogaster, indicating a favorable safety profile for further development.

Q & A

Q. What are the common synthetic routes for 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?

The synthesis of triazolopyridine derivatives typically involves oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, MnO₂, or PIFA (PhI(OCOCF₃)₂) . Microwave-assisted methods have also been reported for related compounds, enabling catalyst-free, rapid synthesis at 140°C with high yields . Key factors affecting yield and purity include:

  • Temperature : Higher temperatures (e.g., 140°C) accelerate cyclization but may require controlled conditions to avoid side reactions.
  • Oxidant selection : Environmentally friendly oxidants like PIFA reduce hazardous waste .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • ¹H/¹³C NMR : The bromine atom at position 7 causes deshielding of adjacent protons, appearing as a singlet (~δ 7.5–8.0 ppm). The methyl group at position 5 typically resonates as a singlet (~δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for the triazole ring (C=N) appear at ~1600–1680 cm⁻¹, while C-Br stretches are observed near 550–650 cm⁻¹ .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., ~213–266 g/mol depending on substituents) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile byproducts.
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolopyridine derivatives?

Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

  • Comparative SAR Studies : Systematically compare analogs (e.g., 5-methyl vs. 7-trifluoromethyl derivatives) to isolate substituent effects on target binding .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature) to control variables .
  • Computational Modeling : Use docking simulations to predict binding affinities and validate with in vitro assays .

Q. What strategies can be employed to modify the triazolopyridine core for enhanced pharmacological activity?

  • Functionalization at Position 7 : Bromine serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enhancing target selectivity .
  • Methyl Group Substitution : The 5-methyl group can be replaced with electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties and bioavailability .
  • Spirane Derivatives : Synthesize spirocyclic analogs (e.g., spiro[cyclohexane-triazolo]pyridines) to explore 3D conformational effects on activity .

Q. How does the introduction of bromine and methyl groups at positions 7 and 5 influence the electronic properties and reactivity of the triazolopyridine scaffold?

  • Bromine (Position 7) : Acts as an electron-withdrawing group, increasing electrophilicity at the adjacent carbon and facilitating nucleophilic aromatic substitution (SNAr) reactions .
  • Methyl (Position 5) : Electron-donating effect stabilizes the π-system, reducing ring oxidation potential and altering redox behavior in electrochemical applications .
  • Synergistic Effects : The combination enhances regioselectivity in cross-coupling reactions, as demonstrated in Pd-catalyzed C-H activation studies .

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